molecular formula C13H12N2O4 B13104250 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid CAS No. 1956376-43-4

9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

Cat. No.: B13104250
CAS No.: 1956376-43-4
M. Wt: 260.24 g/mol
InChI Key: MXADGZYWVHIIGM-UHFFFAOYSA-N
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Description

9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least two different elements as members of their ring(s)

Preparation Methods

The synthesis of 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid typically involves multiple steps. One efficient method described involves the reaction of 1,2-diketones, 2-formyl phenoxy acetic acids, and ammonium acetate in acetic acid under reflux conditions. This is followed by the addition of thionyl chloride to produce lactam in the absence of a catalyst . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar compounds include other benzoimidazooxazepine derivatives, such as 9-bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine. These compounds share a similar core structure but differ in their substituents, which can lead to different chemical and biological properties.

Properties

CAS No.

1956376-43-4

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

9-methoxy-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxylic acid

InChI

InChI=1S/C13H12N2O4/c1-18-8-2-3-9-11(6-8)19-5-4-15-7-10(13(16)17)14-12(9)15/h2-3,6-7H,4-5H2,1H3,(H,16,17)

InChI Key

MXADGZYWVHIIGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C(=O)O

Origin of Product

United States

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